molecular formula C7H10BNO4 B1440062 2,3-Dimethoxypyridine-4-boronic acid CAS No. 1031438-93-3

2,3-Dimethoxypyridine-4-boronic acid

Cat. No. B1440062
CAS RN: 1031438-93-3
M. Wt: 182.97 g/mol
InChI Key: OTOWSMDVBDBKAX-UHFFFAOYSA-N
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Description

2,3-Dimethoxypyridine-4-boronic acid is a chemical compound with the empirical formula C7H10BNO4 . It is used in scientific research due to its unique properties, making it ideal for various applications, including drug discovery, catalysis, and organic synthesis.


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxypyridine-4-boronic acid can be represented by the SMILES string COC1=NC=CC(B(O)O)=C1OC . The InChI representation is 1S/C7H10BNO4/c1-12-6-5(8(10)11)3-4-9-7(6)13-2/h3-4,10-11H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dimethoxypyridine-4-boronic acid are not detailed in the available resources, boronic acids, in general, are known to be used in cross-coupling reactions . They are also susceptible to side reactions such as protodeboronation, oxidation, and palladium catalyzed homocoupling .


Physical And Chemical Properties Analysis

2,3-Dimethoxypyridine-4-boronic acid is a solid substance . Its molecular weight is 182.97 . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

1. Synthesis and Cross-Coupling Reactions

2,3-Dimethoxypyridine-4-boronic acid is valuable in synthetic chemistry, especially in Suzuki cross-coupling reactions. Smith et al. (2008) demonstrated the synthesis of this compound and its utility in creating highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).

2. Molecular Box Design

This compound plays a role in the formation of molecular boxes, as shown by Dreos et al. (2001), where 4-pyridinyl boronic acid residues contribute to dinuclear complexes with interesting structural properties (Dreos et al., 2001).

3. Macrocyclic Chemistry

Fárfan et al. (1999) explored the use of pyridine and boronic acid derivatives in macrocyclic chemistry, indicating the potential of 2,3-Dimethoxypyridine-4-boronic acid in forming complex macrocyclic structures (Fárfan et al., 1999).

4. Boronic Acid Catalysis

Boronic acids, including derivatives like 2,3-Dimethoxypyridine-4-boronic acid, are known for their catalytic properties. Hashimoto et al. (2015) discuss their role in aza-Michael addition reactions, showcasing the versatility of boronic acids in organic synthesis (Hashimoto et al., 2015).

5. Fluorescent Chemosensors

The interaction of boronic acids with diols, as highlighted by Huang et al. (2012), underscores the significance of 2,3-Dimethoxypyridine-4-boronic acid in developing fluorescent sensors for detecting various biological substances (Huang et al., 2012).

6. Boron Chelates Formation

Komkov et al. (2006) describe the formation of boron chelates involving heterocyclic compounds containing the enamino ketone fragment, which can be facilitated by compounds like 2,3-Dimethoxypyridine-4-boronic acid (Komkov et al., 2006).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like 2,3-Dimethoxypyridine-4-boronic acid) and organic halides .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2,3-Dimethoxypyridine-4-boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the organoboron compound (2,3-Dimethoxypyridine-4-boronic acid) transfers the organic group to the palladium catalyst .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, the compound could indirectly affect various biochemical pathways through its role in the synthesis of bioactive compounds.

Result of Action

As a participant in the suzuki–miyaura cross-coupling reaction, it contributes to the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . This can lead to the production of various organic compounds, including pharmaceuticals, which can have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2,3-Dimethoxypyridine-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions (e.g., temperature, solvent), can affect the efficiency of the reaction . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature.

properties

IUPAC Name

(2,3-dimethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4/c1-12-6-5(8(10)11)3-4-9-7(6)13-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOWSMDVBDBKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678195
Record name (2,3-Dimethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxypyridine-4-boronic acid

CAS RN

1031438-93-3
Record name (2,3-Dimethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethoxypyridine-4-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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